molecular formula C22H41O2- B1234575 Erucate

Erucate

Cat. No. B1234575
M. Wt: 337.6 g/mol
InChI Key: DPUOLQHDNGRHBS-KTKRTIGZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Erucate is a unsaturated fatty acid anion that is the conjugate base of erucic acid, formed by deprotonation of the carboxylic acid group. It is an unsaturated fatty acid anion, a long-chain fatty acid anion and a docosenoate. It is a conjugate base of an erucic acid.

Scientific Research Applications

Educational Research and Teacher Education

  • Educational Reconstruction for Teacher Education (ERTE) : A model focused on improving teacher education by integrating pedagogical content knowledge (PCK) and the German (Fach)didaktik tradition, aiming to enhance science teachers' effectiveness (Dijk & Kattmann, 2007).
  • Evidence-Based Educational Policy-Making : The Mode 2 approach suggests a shift towards application-driven, transdisciplinary, and contextualized knowledge production in educational research (Zapp & Powell, 2017).
  • Interactive Learning Technologies in Science Education : Emphasizes the relationship between informal understanding, conceptual change, and enculturation into scientific discourse, with implications for the design of educational technologies (Hawkins & Pea, 1987).

Application and Impact of Educational Research

  • Professional Development in Science Education : Analysis of the National Science Foundation’s GK-12 Program, highlighting the importance of ongoing professional development and real-world applications (Cormas & Barufaldi, 2011).
  • Research Literacy in Educational Science : Discusses the competency levels and research literacy among students in educational science programs, emphasizing the need for information literacy, statistical literacy, and evidence-based reasoning (Ophoff et al., 2017).

properties

Product Name

Erucate

Molecular Formula

C22H41O2-

Molecular Weight

337.6 g/mol

IUPAC Name

(Z)-docos-13-enoate

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/p-1/b10-9-

InChI Key

DPUOLQHDNGRHBS-KTKRTIGZSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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